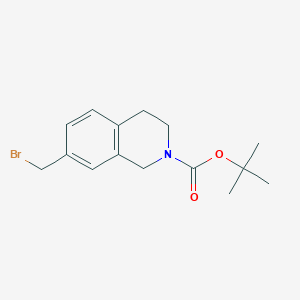![molecular formula C9H15NO B6268889 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one CAS No. 90693-49-5](/img/no-structure.png)
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is a complex organic compound . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one and similar compounds has been a subject of research due to their potential in drug discovery . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is complex, with a bicyclic architecture . This structure is a challenging scaffold to acquire due to its unique structure .Direcciones Futuras
The future directions for research on 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one and similar compounds could involve further exploration of their synthetic potential and biological activities . Their unique structure makes them a challenging scaffold to acquire, which could lead to new synthetic methodologies .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one can be achieved through a multistep process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methylcyclohexanone", "methylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "diethyl ether", "pentane" ], "Reaction": [ "Step 1: Conversion of 2-methylcyclohexanone to 2-methylcyclohexanol using sodium borohydride as a reducing agent in the presence of acetic acid.", "Step 2: Conversion of 2-methylcyclohexanol to 2-methylcyclohexene using hydrochloric acid as a catalyst.", "Step 3: Conversion of 2-methylcyclohexene to 2-methylcyclohexanone using potassium permanganate as an oxidizing agent.", "Step 4: Conversion of 2-methylcyclohexanone to 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one through a reductive amination reaction with methylamine in the presence of sodium borohydride and acetic acid.", "Step 5: Purification of the product through extraction with diethyl ether and drying with sodium sulfate and magnesium sulfate.", "Step 6: Isolation of the final product through distillation using pentane as a solvent." ] } | |
Número CAS |
90693-49-5 |
Fórmula molecular |
C9H15NO |
Peso molecular |
153.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



